7-Fluoroquinazoline-4-carboxylic acid

説明

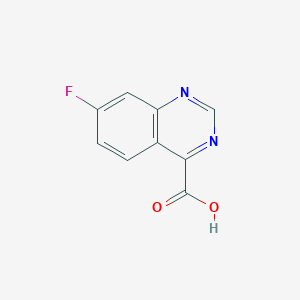

7-Fluoroquinazoline-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Fluoroquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of the fluorine atom enhances its biological activity by influencing the compound's electronic properties and binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The compound exhibited an IC50 value of 168.78 µM against MCF-7 cells, indicating its efficacy in inhibiting cell proliferation.

Mechanism of Action:

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase, leading to a reduction in cells entering the S phase. This effect was confirmed through flow cytometric analysis showing an increase in G1 phase cells from 51.45% (control) to 60.68% (treated) after 24 hours of treatment.

- Induction of Apoptosis: The compound also promotes apoptosis in cancer cells, with a total cell death rate of 2.16% compared to 1.52% in the positive control group treated with doxorubicin.

Kinase Inhibition

The biological activity of this compound is closely linked to its ability to inhibit specific kinases. In a kinase panel assay, it was found that the compound selectively inhibited Aurora A kinase , which is crucial for cell division and is often overexpressed in various cancers.

Kinase Activity Data:

| Kinase | Compound Activity (%) |

|---|---|

| ABL-1 | 106.77 |

| AKT-1 | 104.50 |

| Aurora A | 48.22 |

| Aurora B | 92.90 |

| CDK-2/cyclin A | 83.72 |

| mTOR/FRAP-1 | 105.00 |

This table illustrates the selectivity profile of the compound against various kinases, emphasizing its potential as a targeted therapy for cancers driven by these pathways.

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, including this compound:

- Elsherbeny et al. (2022) conducted a comprehensive evaluation of several quinazoline derivatives, including the aforementioned compound, focusing on their anticancer properties and mechanism involving Aurora A kinase inhibition. The study concluded that these compounds could serve as leads for further drug development targeting specific cancer types .

- In vitro Studies: In vitro assays demonstrated that derivatives with free carboxylic groups showed enhanced kinase inhibition compared to their esterified counterparts, underscoring the importance of functional groups in determining biological activity .

- Molecular Docking Studies: Molecular docking simulations revealed that this compound effectively binds to the active site of Aurora A kinase, suggesting a competitive inhibition mechanism that warrants further exploration for drug design .

科学的研究の応用

Anticancer Properties

Aurora A Kinase Inhibition

One of the most significant applications of 7-fluoroquinazoline-4-carboxylic acid derivatives is their potential as selective inhibitors of Aurora A kinase, an important target in cancer treatment. Research has demonstrated that derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibit potent inhibitory activity against Aurora A kinase, with notable selectivity over Aurora B isoform. This selectivity is crucial because it minimizes side effects associated with broader kinase inhibition.

- Case Study : A study reported that compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showed an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating its effectiveness in inducing apoptosis and cell cycle arrest at the G1 phase . The molecular docking studies revealed significant binding interactions with key amino acid residues in the active site of Aurora A kinase, suggesting a strong potential for further structural optimization .

Structural Optimization for Enhanced Activity

Importance of Functional Groups

Research indicates that the presence of specific functional groups in the quinazoline scaffold significantly influences the biological activity of these compounds. For instance, compounds with halogen substitutions exhibited enhanced inhibitory activities compared to their unsubstituted counterparts.

- Table: Impact of Substituents on Activity

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 6a | None | >1000 |

| 6b | Cl | 257.87 |

| 6c | F | 168.78 |

| 6e | Br + F | 168.78 |

This table illustrates how structural modifications can lead to significant variations in potency, emphasizing the need for careful design in drug development processes .

Future Directions and Research Opportunities

The promising results associated with this compound derivatives suggest several avenues for future research:

- Optimization Studies : Further structural optimization could enhance selectivity and potency against Aurora A kinase.

- In Vivo Studies : Transitioning from in vitro assays to animal models will be crucial to evaluate pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Investigating the potential of these compounds in combination with existing chemotherapeutics could yield synergistic effects, improving overall treatment outcomes.

化学反応の分析

Synthetic Preparation via Hydrolysis

The carboxylic acid derivative is often synthesized through hydrolysis of its ester precursors. For example, methyl 7-hydroxyquinoline-4-carboxylate undergoes alkaline hydrolysis (NaOH, aqueous conditions) to yield the corresponding carboxylic acid . This method achieves moderate yields (55–79%) and is applicable to fluorinated analogs by adjusting starting materials.

Key reaction pathway :

textMethyl ester → NaOH hydrolysis → 7-Fluoroquinazoline-4-carboxylic acid

Decarboxylation Reactions

Under thermal or acidic conditions, decarboxylation removes the carboxylic acid group, forming simpler quinazoline derivatives. For instance:

-

Heating with nitrobenzene at 200–210°C induces decarboxylation, as demonstrated in the conversion of 7-bromoquinoline-2,4-carboxylic acid to 7-bromoquinoline-4-carboxylic acid .

Example conditions :

| Reaction Component | Details | Yield |

|---|---|---|

| Temperature | 200–210°C | 79.3% |

| Solvent | Nitrobenzene |

Functionalization at the 4-Position

The carboxylic acid group participates in nucleophilic substitution or condensation reactions when activated. While direct substitution is less common compared to chloro analogs, activation via acid chlorides (e.g., using thionyl chloride) enables further derivatization:

Amide Formation

Activation with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with amines to form amides:

textThis compound → SOCl₂ → Acid chloride → Amine → Amide

Experimental data :

| Amine | Conditions | Yield |

|---|---|---|

| Cyclopropylamine | DCM, 20°C, overnight | 80% |

| Pyrrolidin-3-yl-carbamic acid tert-butyl ester | DMSO, DIPEA, 100°C | 39% |

Source: Adapted from analogous chloro-quinazoline reactions

Metal-Catalyzed Coupling Reactions

The fluorine atom at the 7-position facilitates regioselective cross-coupling. While not directly reported for the carboxylic acid derivative, Ullmann-type couplings (Cu catalysis) are feasible based on similar isoquinoline systems .

Hypothetical pathway :

textThis compound + Aryl boronic acid → Cu catalyst → Biaryl product

Cyclization and Scaffold Elaboration

The carboxylic acid group assists in forming fused polycyclic systems. For example:

-

Friedel-Crafts cyclization with oxalyl chloride converts intermediate acids into indenoisoquinoline derivatives (58% yield) .

Representative transformation :

textThis compound → Friedel-Crafts → Tetracyclic scaffold

Steric and Electronic Effects

-

Steric hindrance : Bulky substituents near the carboxylic acid reduce reaction efficiency, as seen in failed reactions with ethyl 4-chloroacetoacetate .

-

Electronic effects : The electron-withdrawing fluorine enhances electrophilicity at the 4-position, favoring nucleophilic attacks after activation .

Comparative Reactivity Data

| Reaction Type | Substrate | Yield | Key Condition |

|---|---|---|---|

| Hydrolysis | Methyl ester | 55–79% | NaOH, 100°C |

| Amidation | Activated acid chloride | 39–80% | Amine, DCM/DMSO |

| Decarboxylation | Nitrobenzene | 79.3% | 210°C, 45 min |

特性

IUPAC Name |

7-fluoroquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQIPKLUQSXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。